The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride can be approached through several methods, typically involving the bromination of pyrazole derivatives followed by amination reactions. One common method includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride features a five-membered pyrazole ring substituted at the 4-position with a bromine atom. The propan-1-amine chain is attached to the 3-position of the pyrazole ring.
This structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and bonding characteristics.
3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, solvent, catalysts) are essential for achieving desired products efficiently.
The mechanism of action for 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride may be explored in biological contexts where it acts as a pharmacological agent. While specific studies on this compound may be limited, compounds with similar structures often exhibit activity through:
Data from pharmacological studies would provide insights into its efficacy and specificity.
Relevant data regarding these properties can be sourced from material safety data sheets provided by suppliers .
3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amino hydrochloride has several scientific uses:
The versatility of this compound makes it valuable in both academic research and industrial applications within the pharmaceutical sector .
Halogenated pyrazoles represent a critical class of heterocyclic compounds in drug discovery due to their versatile bioactivity and structural adaptability. The pyrazole core—a five-membered ring with two adjacent nitrogen atoms—serves as a privileged scaffold in medicinal chemistry, enabling targeted interactions with biological macromolecules. Bromination at the C4 position of the pyrazole ring, as seen in 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride, enhances molecular dipole moments and influences electron distribution, thereby improving binding affinity to hydrophobic enzyme pockets [3] [7]. Recent advances highlight pyrazole hybrids as potent anticancer agents, where their ability to modulate kinase pathways (e.g., EGFR, VEGFR) and induce apoptosis is structurally optimized via halogen substitution [3]. For example, bromine’s size and electropositivity facilitate π-stacking interactions with aromatic residues in kinase binding sites, a feature exploited in kinase inhibitors like sorafenib and sunitinib [7].
Halogen | Van der Waals Radius (Å) | Electronegativity | Common Biological Effects |
---|---|---|---|
Br | 1.85 | 2.96 | Enhanced target affinity, prolonged metabolic half-life |
Cl | 1.75 | 3.16 | Moderate lipophilicity, improved membrane permeability |
F | 1.47 | 3.98 | Metabolic stability, reduced off-target effects |
Bromine’s unique physicochemical properties—including its large atomic radius (1.85 Å) and moderate electronegativity—make it ideal for optimizing drug-receptor interactions. In 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride, the bromine atom directly influences electron density across the pyrazole ring, as evidenced by the compound’s SMILES notation (C1=C(C=NN1CCCN)Br) [2]. This electron withdrawal stabilizes the adjacent amine linker against oxidative metabolism and augments intermolecular forces (e.g., halogen bonding with carbonyl groups in target proteins). Bromine’s polarizability also enhances binding kinetics; studies show brominated spirooxindoles exhibit 2–5-fold greater kinase inhibition (e.g., CDK2, PLK) compared to non-halogenated analogs due to deeper penetration into hydrophobic binding clefts [7]. Additionally, bromine serves as a synthetic handle for cross-coupling reactions, enabling late-stage diversification—a feature leveraged in developing multitarget anticancer agents [3] [7].
The propan-1-amine linker (-CH₂-CH₂-CH₂-NH₂) in 3-(4-bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride provides critical spatial and electronic advantages. Its three-carbon chain balances flexibility and rigidity, optimally positioning the terminal amine for salt formation (e.g., hydrochloride stabilization) and ionic interactions with biological targets [4] [5]. The linker’s physicochemical properties—calculated molecular weight (240.53 g/mol for hydrochloride), InChIKey (DQJYSKWGHAEYDG-UHFFFAOYSA-N), and SMILES (NCCCN1N=CC(Br)=C1.[H]Cl)—enhance aqueous solubility while maintaining moderate lipophilicity for membrane permeation [2] [4]. This facilitates traversal of the blood-brain barrier, a trait observed in halogenated fullerene analogs [9]. In kinase-targeted therapies, such linkers enable the pyrazole moiety to anchor in the ATP-binding site while the protonated amine forms salt bridges with aspartate/glutamate residues, enhancing selectivity [3] [7]. The hydrochloride salt further improves crystallinity and bioavailability, as confirmed by CAS 1431970-16-9 specifications requiring inert atmosphere storage (2–8°C) to preserve stability [4] [5].
Property | Value | Source |
---|---|---|
CAS Number | 1431970-16-9 | [4] |
Molecular Formula | C₆H₁₁BrClN₃ | [5] |
Molecular Weight | 240.53 g/mol | [4] |
SMILES | NCCCN1N=CC(Br)=C1.[H]Cl | [5] |
InChIKey | DQJYSKWGHAEYDG-UHFFFAOYSA-N | [5] |
Storage Conditions | Inert atmosphere, 2–8°C | [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1